molecular formula C8H11ClN2O3 B13506646 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride

2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride

Cat. No.: B13506646
M. Wt: 218.64 g/mol
InChI Key: ZRQRGKHZJQSLQJ-UHFFFAOYSA-N
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Description

2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O3·HCl It is known for its unique structure, which includes an imidazo[2,1-c][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, leading to the formation of the desired imidazo[2,1-c][1,4]oxazine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride
  • 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
  • 3-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}propanoic acid hydrochloride

Uniqueness

2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64 g/mol

IUPAC Name

2-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O3.ClH/c11-8(12)3-6-4-9-7-5-13-2-1-10(6)7;/h4H,1-3,5H2,(H,11,12);1H

InChI Key

ZRQRGKHZJQSLQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC=C(N21)CC(=O)O.Cl

Origin of Product

United States

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